![molecular formula C7H11IN2O B2559648 (5-Iodo-2-propylpyrazol-3-yl)methanol CAS No. 2226181-73-1](/img/structure/B2559648.png)
(5-Iodo-2-propylpyrazol-3-yl)methanol
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Overview
Description
Synthesis Analysis
Methanol can be produced industrially by hydrogenation of carbon monoxide . Another method involves the gasification of biomass, where a lower H2 content and higher CO2 syngas is used for the commercial methanol synthesis process .Molecular Structure Analysis
Methanol consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group, which consists of one oxygen atom bonded to one hydrogen atom .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be used in the production of formaldehyde, acetic acid, and a variety of other chemicals . It can also be converted into gasoline or other hydrocarbons .Physical And Chemical Properties Analysis
Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
Research is being conducted on using methanol as a sustainable fuel source. For example, bacteria have been engineered to efficiently use methanol, potentially allowing for the production of valuable chemicals currently made from fossil fuels . Another area of research involves the conversion of CO2 into hydrocarbons via methanol as an intermediate .
properties
IUPAC Name |
(5-iodo-2-propylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-6(5-11)4-7(8)9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFDPXWJMVREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)I)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-iodo-1-propyl-1H-pyrazol-5-yl)methanol |
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